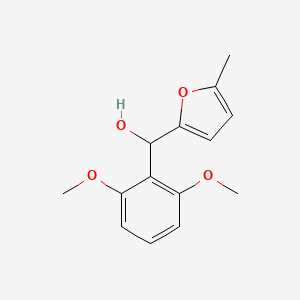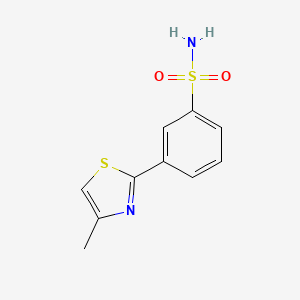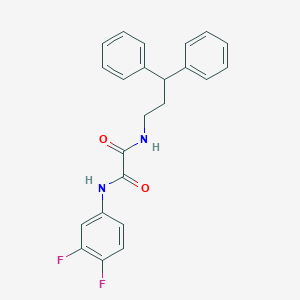![molecular formula C27H36N4O7S2 B2514080 Methyl 2-(4-((4-(ethoxycarbonyl)piperazin-1-yl)sulfonyl)benzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate CAS No. 489471-22-9](/img/structure/B2514080.png)
Methyl 2-(4-((4-(ethoxycarbonyl)piperazin-1-yl)sulfonyl)benzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "Methyl 2-(4-((4-(ethoxycarbonyl)piperazin-1-yl)sulfonyl)benzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate" is a complex molecule that may have potential applications in the pharmaceutical industry. Although the provided papers do not directly discuss this compound, they do provide insights into related chemical structures and their biological activities. For instance, the first paper discusses methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate, which is part of a research program targeting novel molecules with potential anti-inflammatory properties . This suggests that the compound could also be explored for similar biological activities due to its structural similarities.
Synthesis Analysis
The synthesis of related compounds, such as those mentioned in the provided papers, typically involves multi-step organic reactions that require careful selection of reagents and reaction conditions. The second paper describes the preparation of a series of p-alkylbenzamido derivatives of piperazine compounds, which are structurally related to the compound . These synthesis methods could potentially be adapted to synthesize the compound of interest, taking into account the need for specific functional groups and the tetrahydrothieno[2,3-c]pyridine core.
Molecular Structure Analysis
The molecular structure of the compound includes several functional groups, such as the ethoxycarbonyl group, the sulfonyl group, and the benzamido group, which are known to interact with biological targets. The presence of a piperazine ring, as seen in the second paper, is associated with binding affinity to 5-HT1A receptors . This indicates that the compound may also exhibit affinity to similar receptors, given its piperazine moiety.
Chemical Reactions Analysis
The chemical reactions involving compounds with similar structures can provide insights into the reactivity of the compound . For example, the second paper mentions the preparation of irreversible binding agents and a photoaffinity labeling compound, which suggests that the compound may also be modified to enhance its binding properties or to be used in labeling studies .
Physical and Chemical Properties Analysis
While the provided papers do not directly discuss the physical and chemical properties of the compound , they do provide information on related compounds. The physical properties such as solubility, melting point, and stability can be inferred based on the functional groups present in the molecule. The chemical properties, such as reactivity and binding affinity, can be extrapolated from the biological activities described, such as the anti-inflammatory potential mentioned in the first paper and the binding affinity to 5-HT1A receptors in the second paper .
Wissenschaftliche Forschungsanwendungen
Antibacterial Applications
Compounds with structures related to Methyl 2-(4-((4-(ethoxycarbonyl)piperazin-1-yl)sulfonyl)benzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate have been investigated for their antibacterial properties. For instance, certain pyrido[2,3-d]pyrimidine derivatives have shown significant in vitro and in vivo activity against gram-negative bacteria, including Pseudomonas aeruginosa, highlighting their potential as antibacterial agents (Matsumoto & Minami, 1975).
Antimicrobial and Anti-inflammatory Applications
Novel heterocyclic compounds derived from similar molecular frameworks have been synthesized and evaluated for their antimicrobial and anti-inflammatory activities. Some derivatives demonstrated COX-2 selectivity, with significant analgesic and anti-inflammatory effects, indicating their potential in developing new therapeutic agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Anticancer Applications
The synthesis and evaluation of novel pyrido[1,2-a]pyrimidin-4-one derivatives as antimicrobial agents have been conducted, with certain compounds showing potent inhibitory activity against a range of bacteria. This indicates the potential use of related compounds in treating microbial infections (Krishnamurthy et al., 2011).
Eigenschaften
IUPAC Name |
methyl 2-[[4-(4-ethoxycarbonylpiperazin-1-yl)sulfonylbenzoyl]amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H36N4O7S2/c1-7-38-25(34)30-12-14-31(15-13-30)40(35,36)18-10-8-17(9-11-18)22(32)28-23-20(24(33)37-6)19-16-26(2,3)29-27(4,5)21(19)39-23/h8-11,29H,7,12-16H2,1-6H3,(H,28,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZGLHFIFESORHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C4=C(S3)C(NC(C4)(C)C)(C)C)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H36N4O7S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
592.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(4-((4-(ethoxycarbonyl)piperazin-1-yl)sulfonyl)benzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(4-hydroxyphenyl)-1-methyl-6-(2-morpholinoethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2513997.png)
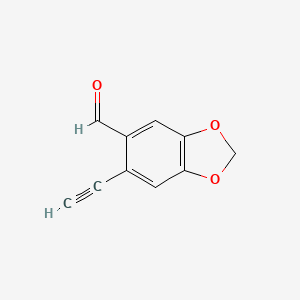
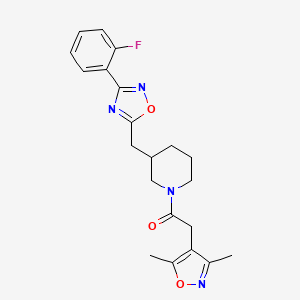
![3-methyl-1-[3-(trifluoromethyl)phenyl]-1H-thieno[2,3-c]pyrazole-5-carboxylic acid](/img/structure/B2514001.png)

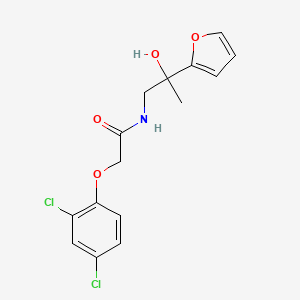
![2-(4-[(9H-Fluoren-9-ylmethoxy)carbonyl]thiomorpholin-3-YL)acetic acid](/img/structure/B2514006.png)
![N-(2-chlorophenyl)-2-[1-(2-ethoxyphenyl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B2514010.png)
![2-Bromo-5,6,7,8-tetrahydro[1,2,4]triazolo[1,5-A]pyrazine](/img/structure/B2514011.png)

![N-(3-carbamoyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-3-oxobenzo[f]chromene-2-carboxamide](/img/structure/B2514014.png)
